Chiral Purity and Optical Rotation: Distinguishing the (S)-Enantiomer from its (R)-Counterpart
The specific optical rotation is a definitive analytical marker to distinguish the (S)-enantiomer (CAS 275826-46-5) from its (R)-enantiomer (CAS 775280-91-6). The (S)-enantiomer exhibits a specific optical rotation of [α]D25 = -48 ± 2º (c=1 in 0.5N NaOH), whereas the (R)-enantiomer shows an equal and opposite rotation of [α]D25 = +49 ± 3º under identical conditions . This difference is critical for ensuring the correct stereochemistry is used in asymmetric syntheses and chiral drug development.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D25 = -48 ± 2º (c=1, 0.5N NaOH) |
| Comparator Or Baseline | (R)-enantiomer (CAS 775280-91-6): [α]D25 = +49 ± 3º (c=1, 0.5N NaOH) |
| Quantified Difference | Opposite sign and magnitude within error |
| Conditions | Polarimetry at 25°C, 1 g/dL in 0.5N NaOH |
Why This Matters
Using the incorrect enantiomer can lead to complete loss of biological activity or even antagonist effects, making chiral verification essential for reproducible research and valid pharmacological studies.
